FADHNa₂ is a water-soluble coenzyme derived from vitamin B2 (riboflavin) []. It plays a vital role in cellular respiration by acting as an electron carrier in numerous enzymatic reactions []. Notably, FADHNa₂ is obtained from flavin mononucleotide (FMN) through the addition of an adenosine diphosphate (ADP) group [].
FADHNa₂ possesses a complex structure with three main components:
The key feature of FADHNa₂ is its ability to reversibly accept and donate electrons due to the flavin ring's ability to change its oxidation state [].
Succinate dehydrogenase, a key enzyme in the citric acid cycle, utilizes FADHNa₂ as a cofactor. During this reaction, succinate is oxidized to fumarate, with FADHNa₂ accepting two electrons and a proton from succinate [].
Succinate + FADHNa₂ → Fumarate + FADH⁻ + H⁺
FADHNa₂ functions as an electron carrier in numerous enzymatic reactions. When FADHNa₂ accepts electrons, it gets reduced to FADH⁻. Enzymes can then regenerate FADHNa₂ by transferring the electrons to other molecules in the electron transport chain []. This electron transfer process fuels cellular energy production (ATP synthesis) through oxidative phosphorylation [].
FAD functions as a redox cofactor in numerous enzymes, facilitating electron transfer reactions within cells [1]. Researchers utilize FAD to study the mechanisms and regulation of these enzymes. By adding or removing FAD from purified enzymes, scientists can analyze their activity and understand their role in specific metabolic pathways [2]. Additionally, FAD's fluorescent properties allow researchers to monitor enzyme activity in real-time using techniques like fluorescence spectroscopy [3].
FAD is implicated in cellular signaling pathways, particularly those related to apoptosis (programmed cell death). Research suggests that FAD interacts with proteins like apoptosis-inducing factor 2 (AIF-M2) to regulate cell death processes [4]. Scientists utilize FAD to investigate the mechanisms by which cells undergo apoptosis under various conditions. By manipulating FAD levels or studying its interactions with apoptotic proteins, researchers can gain insights into potential therapeutic strategies for diseases involving abnormal cell death [5].